12S-Hepe

Eicosanoid Stereoselectivity Lipid Mediator

12S-HEPE (12(S)-Hydroxyeicosapentaenoic acid, CAS 116180-17-7) is a specific enantiomer of the monohydroxy fatty acid class derived from the omega-3 polyunsaturated fatty acid eicosapentaenoic acid (EPA). Its biosynthesis is catalyzed by the enzyme 12-lipoxygenase (12-LOX), which exhibits strict regio- and stereoselectivity, specifically generating the S-configured hydroxyl group at carbon 12.

Molecular Formula C20H30O3
Molecular Weight 318.4 g/mol
CAS No. 116180-17-7
Cat. No. B040304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12S-Hepe
CAS116180-17-7
Synonyms12S-hydroxy-5Z,8Z,10E,14Z,17Z-eicosapentaenoic acid
Molecular FormulaC20H30O3
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC(C=CC=CCC=CCCCC(=O)O)O
InChIInChI=1S/C20H30O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h3-4,7-11,13-14,17,19,21H,2,5-6,12,15-16,18H2,1H3,(H,22,23)/b4-3-,9-7-,11-8-,13-10-,17-14+/t19-/m0/s1
InChIKeyMCRJLMXYVFDXLS-UOLHMMFFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in ethanol

Structure & Identifiers


Interactive Chemical Structure Model





12S-HEPE (CAS 116180-17-7): Identity, Class, and Core Biochemical Characteristics for Research Procurement


12S-HEPE (12(S)-Hydroxyeicosapentaenoic acid, CAS 116180-17-7) is a specific enantiomer of the monohydroxy fatty acid class derived from the omega-3 polyunsaturated fatty acid eicosapentaenoic acid (EPA). Its biosynthesis is catalyzed by the enzyme 12-lipoxygenase (12-LOX), which exhibits strict regio- and stereoselectivity, specifically generating the S-configured hydroxyl group at carbon 12 [1][2]. As a specialized pro-resolving lipid mediator (SPM) intermediate, 12S-HEPE plays a key role in modulating inflammatory signaling pathways and serves as a biosynthetic precursor to downstream dihydroxy metabolites .

Why Substituting 12S-HEPE with Racemic or Alternate Isomers is Scientifically Invalid for Bioactivity Studies


The procurement of 12S-HEPE, rather than its racemic (±) mixture or the alternative 12R enantiomer, is critical because stereochemistry is a primary determinant of biological activity in eicosanoid signaling. The mammalian enzymatic machinery exhibits strict stereoselectivity; 12S-HEPE is the primary endogenous isomer generated by 12-LOX from EPA [1]. Studies demonstrate that while non-enzymatic or chemical synthesis yields an equal mixture of 12S and 12R isomers (±12-HEPE), only the 12S isomer is predominantly recognized and utilized by native enzyme systems, leading to divergent metabolic fates and biological outcomes [2]. Substituting with a racemic mixture introduces a confounding 50% population of the biologically inactive or distinct 12R enantiomer, thereby diluting potency and generating non-physiological signaling artifacts that compromise the reproducibility and interpretability of downstream assays in inflammation, cardiovascular, and dermatological research [3].

Quantitative Differentiation of 12S-HEPE: A Comparative Evidence Guide for Scientific Selection


Stereospecific Enzymatic Utilization: 12S-HEPE vs. 12R-HEPE in Native Biosynthetic Pathways

In a direct comparative study, the rat pineal gland enzyme system demonstrated exclusive selectivity for (12S)-HPETE (the hydroperoxide precursor of 12S-HEPE) over its (12R)-HPETE counterpart for transformation into the bioactive lipid mediator hepoxilin A3 [1]. When incubated with an equimolar mixture of both enantiomers, the enzymatic reaction utilized (12S)-HPETE completely, with no detectable utilization of (12R)-HPETE. In contrast, non-enzymatic hemin-catalyzed transformation showed no stereoselectivity, consuming both isomers equally. This confirms that 12S-HEPE is the only isomer that can engage native mammalian 'hepoxilin synthase' activity.

Eicosanoid Stereoselectivity Lipid Mediator

Competitive Inhibition of 5-Lipoxygenase (5-LOX) by 12S-HEPE vs. Endogenous Arachidonic Acid

In stimulated human neutrophils, 12S-HEPE acts as a competitive substrate for the 5-lipoxygenase (5-LOX) enzyme, diverting the pathway away from the production of the potent pro-inflammatory and chemoattractant mediator Leukotriene B4 (LTB4) [1][2]. The study demonstrates that increasing concentrations of 12S-HEPE lead to a dose-dependent increase in the production of the biologically inactive 5S,12S-DiHEPE metabolite, with a concomitant and quantifiable decrease in LTB4 synthesis [1]. This competitive mechanism is a core aspect of the anti-inflammatory potential attributed to omega-3 fatty acid-derived lipid mediators.

Inflammation Leukotriene Lipoxygenase

Inhibition of Macrophage Foam Cell Formation via PPARγ: 12S-HEPE vs. Vehicle Control

In a study focused on atherosclerosis, treatment with 12-HEPE (the biologically active 12S isomer) significantly inhibited the foamy transformation of macrophages in vitro [1]. This anti-atherogenic effect was mediated specifically through the activation of the nuclear receptor peroxisome proliferator-activated receptor gamma (PPARγ) [1]. The study provides a mechanistic link between the 12-HEPE-PPARγ axis and the amelioration of atherosclerotic pathology by preventing foam cell formation, a key event in plaque development.

Atherosclerosis Macrophage Nuclear Receptor

Downregulation of Neutrophil Chemoattractants CXCL1 and CXCL2: 12S-HEPE vs. Untreated Keratinocytes

In human keratinocytes in vitro, 12-HEPE (12S-isomer) significantly inhibited the expression of two key genes encoding neutrophil chemoattractants, CXCL1 and CXCL2, via a retinoid X receptor alpha (RXRα)-dependent mechanism [1]. This transcriptional regulation directly impacts neutrophil infiltration into the skin, as confirmed by in vivo models of contact hypersensitivity where topical application of 12-HEPE alleviated inflammation [1].

Dermatology Chemokine Inflammation

Equipotent Platelet Aggregation Inhibition: 12S-HEPE vs. 12S-HETE

Pharmacological profiling of 12-HEPE demonstrates it is equipotent to its omega-6-derived analog, 12S-HETE, in inhibiting platelet aggregation [1]. In a direct functional assay, 12-HEPE and 12S-HETE exhibited comparable inhibitory activity, with IC50 values of 24 µM and 25 µM, respectively [1]. Furthermore, both compounds displayed identical potency as inhibitors of U46619-induced contraction in isolated rat aorta, with IC50 values in a narrow range of 8.6-8.8 µM [1].

Platelet Thrombosis Cardiovascular

Structural Elucidation of 5S,12S-DiHEPE Biosynthesis: 12S-HEPE vs. 5S-HEPE as a Substrate for Resolvin E4 Production

A structural biology study revealed that the human 15-lipoxygenase-1 (h15-LOX-1) enzyme exhibits altered positional specificity when presented with 5S-HEPE as a substrate [1]. Instead of producing the canonical Resolvin E4 precursor (5S,15S-diHEPE), h15-LOX-1 catalyzes the formation of 5S,12S-diHEPE [1]. This finding implicates 12S-HEPE as a key component of a non-canonical resolvin biosynthetic pathway and underscores the importance of stereospecific intermediates in the production of specialized pro-resolving mediators (SPMs). The efficient production of the RvE4 precursor was instead attributed to h15-LOX-2 [1].

Resolvin Lipoxygenase Biosynthesis

High-Impact Research Applications for 12S-HEPE Based on Its Verified Differential Activity


Cardiovascular Inflammation & Atherosclerosis Research

12S-HEPE is a superior tool for studies focused on the PPARγ-mediated inhibition of macrophage foam cell formation, a critical process in atherosclerosis. Its demonstrated ability to prevent the foamy transformation of macrophages [1] provides a specific mechanistic probe for anti-atherogenic drug discovery, differentiating it from broader omega-3 fatty acid interventions. Furthermore, its equipotent antiplatelet activity (IC50 ~24 µM) [2] allows for direct comparative studies with omega-6-derived 12S-HETE in models of thrombosis and vascular function.

Resolution Pharmacology & Leukotriene Pathway Studies

This compound is essential for dissecting the anti-inflammatory mechanisms of omega-3 fatty acids at the leukocyte level. Its ability to competitively inhibit 5-LOX, thereby reducing pro-inflammatory LTB4 synthesis while generating the inactive metabolite 5S,12S-DiHEPE [3], makes it an ideal tool for investigating the resolution of inflammation in models of asthma, arthritis, and acute lung injury. Use of the purified 12S enantiomer is critical, as racemic mixtures confound this specific enzymatic interaction.

Dermatological Inflammation & Barrier Function Studies

In dermatology research, 12S-HEPE is uniquely suited for studying neutrophil trafficking and skin inflammation. Its validated ability to downregulate the chemokine genes CXCL1 and CXCL2 in keratinocytes via an RXRα-dependent mechanism [4] provides a targeted approach to modulating contact hypersensitivity and other inflammatory skin conditions. This activity represents a clear functional divergence from other EPA-derived oxylipins.

Specialized Pro-Resolving Mediator (SPM) Biosynthesis & Metabolomics

As a key stereospecific intermediate, 12S-HEPE is a necessary analytical standard and research tool for investigating non-canonical resolvin biosynthetic pathways, particularly those involving 15-LOX-1 and 5-LOX crosstalk [5]. Its use as a standard in LC-MS/MS-based lipidomics enables accurate quantification of the EPA oxylipin network, a prerequisite for understanding shifts in metabolic flux during the transition from inflammation to resolution in both preclinical models and human clinical samples.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 12S-Hepe

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.